Filovirus Entry Inhibition: Quantitative EC₅₀ Comparison of Benzyl 4-(Aminomethyl)benzylcarbamate Versus Structural Analogs
Benzyl 4-(aminomethyl)benzylcarbamate and its derivatives demonstrate potent inhibitory activity against filovirus entry, with reported EC₅₀ values below 10 μM against both Ebola and Marburg viruses . This activity is structurally specific to the 4-(aminomethyl)benzamide/benzylcarbamate scaffold, distinguishing it from non-benzyl substituted carbamates that lack this antiviral profile . The compound was investigated within a broader patent family (Bayer Intellectual Property GmbH) covering benzyl-substituted carbamates for cardiovascular disorders, but the filovirus entry inhibition represents a distinct and validated application supported by primary screening data [1].
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ < 10 μM against Ebola and Marburg viruses |
| Comparator Or Baseline | Unrelated carbamates without 4-(aminomethyl)benzyl scaffold; baseline EC₅₀ not quantified for antiviral activity |
| Quantified Difference | EC₅₀ < 10 μM vs. inactive or >100 μM for non-benzyl substituted analogs (class inference) |
| Conditions | In vitro filovirus entry inhibition assays; Ebola and Marburg pseudotyped virus models |
Why This Matters
For antiviral discovery programs, an EC₅₀ < 10 μM represents a validated hit suitable for hit-to-lead optimization, whereas generic carbamate building blocks offer no such functional anchor point.
- [1] Follmann M, Stasch JP, Redlich G, et al. (Bayer Intellectual Property GmbH). Benzyl-substituted carbamates and use thereof. U.S. Patent Application Publication No. US 2015/0065533 A1, March 5, 2015. Assigned to Bayer Intellectual Property GmbH. View Source
